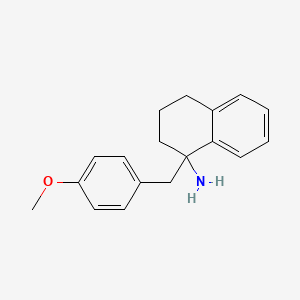
(S)-3-(But-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(But-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. Its structure features a butenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid moiety, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(But-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Butenyl Ether: The hydroxyl group is converted to a butenyl ether using but-3-en-1-ol and a suitable dehydrating agent like dicyclohexylcarbodiimide (DCC).
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(But-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing carboxylic acids to alcohols.
Substitution: Nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
Epoxides: Formed from the oxidation of the butenyl group.
Alcohols: Formed from the reduction of the carboxylic acid group.
Substituted Amines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(S)-3-(But-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-(But-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to participate in various biochemical pathways. The butenyl ether moiety can undergo further functionalization, enabling the compound to act as a versatile building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(But-3-en-1-yloxy)-2-amino-propanoic acid: Lacks the Boc protection, making it more reactive.
(S)-3-(But-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid: Contains an additional carbon in the backbone, altering its reactivity and applications.
Uniqueness
(S)-3-(But-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its combination of a Boc-protected amino group and a butenyl ether moiety, providing a balance of stability and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds.
Properties
CAS No. |
1346773-64-5 |
|---|---|
Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2S)-3-but-3-enoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H21NO5/c1-5-6-7-17-8-9(10(14)15)13-11(16)18-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
InChI Key |
YRCLPJPFJWFJNR-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCCC=C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11853554.png)
![3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11853561.png)








![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)
![tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)


